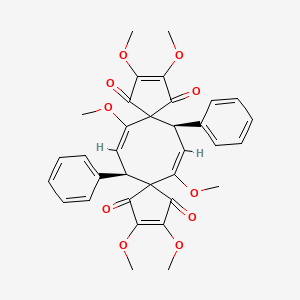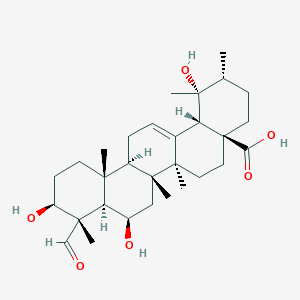
Linderaspirone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Linderaspirone A involves fascinating chemistry. Researchers have achieved its total synthesis through biomimetic pathways. Notably, simple exposure to sunlight triggers photochemical [2 + 2] cycloaddition−Cope or radical rearrangement cascades in the naturally occurring methyl linderone. These reactions efficiently lead to the formation of Linderaspirone A and its dimeric counterpart, bi-linderone .
科学的研究の応用
Synthesis of Linderaspirone A
Linderaspirone A has been synthesized in only three steps by a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . This concise synthesis process is significant as it allows for the production of Linderaspirone A in a laboratory setting, which can facilitate further research on its properties and applications .
Thermal Isomerization into Bi-linderone
The thermal isomerization of Linderaspirone A into bi-linderone has been discovered . This process may provide clues to the biosynthetic pathway for bi-linderone . Understanding this pathway can be crucial for the development of new synthetic methods and the production of biologically active compounds.
Traditional Medicine
Linderaspirone A is derived from the Lindera plant species, which has a long history of being used as an analgesic and antispasmodic in traditional medicine in China and Japan . This suggests potential applications of Linderaspirone A in pain management and muscle relaxation.
Antioxidant Properties
Pharmacological studies on the Lindera plant species, from which Linderaspirone A is derived, have revealed antioxidation properties . This suggests that Linderaspirone A could potentially be used in treatments aimed at combating oxidative stress, which is associated with various health conditions including aging, neurodegenerative diseases, and cancer.
Anti-Inflammatory and Anti-Neuroinflammatory Action
Linderaspirone A has shown significant inhibitory effects on the production of prostaglandin E2 (PGE2), tumor necrosis factor, and interleukin-6 . These compounds are involved in the inflammatory response, suggesting that Linderaspirone A could have potential applications in the treatment of inflammatory and neuroinflammatory diseases .
Inhibition of Pro-Inflammatory Proteins
Linderaspirone A has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pro-inflammatory proteins . It also inhibits the activation of nuclear factor B (NF- B), which plays a key role in regulating the immune response to infection . This suggests potential applications of Linderaspirone A in the treatment of conditions associated with inflammation and immune response.
作用機序
Target of Action
Linderaspirone A primarily targets pro-inflammatory proteins such as inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the inflammatory response, contributing to the production of inflammatory mediators.
Mode of Action
Linderaspirone A interacts with its targets by inhibiting their expression . This results in a decrease in the production of prostaglandin E2 (PGE2) , tumor necrosis factor-α (TNF-α) , and interleukin-6 (IL-6) . Additionally, it inhibits the activation of nuclear factor κB (NF-κB) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Biochemical Pathways
The inhibition of iNOS and COX-2 by Linderaspirone A affects the inflammatory response pathway . By inhibiting these enzymes, the production of inflammatory mediators such as PGE2, TNF-α, and IL-6 is reduced . This leads to a decrease in inflammation and potentially alleviates symptoms associated with inflammatory conditions.
Result of Action
The result of Linderaspirone A’s action is a significant reduction in the production of inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions. The compound’s action against glucosamine-induced insulin resistance has also been noted .
Action Environment
The action of Linderaspirone A can be influenced by various environmental factors. For instance, its synthesis involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of Linderaspirone A into bi-linderone has been discovered , suggesting that temperature can influence its stability and efficacy
特性
IUPAC Name |
(6R,7E,14R,15E)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32O10/c1-39-23-17-21(19-13-9-7-10-14-19)34(31(37)27(43-5)28(44-6)32(34)38)24(40-2)18-22(20-15-11-8-12-16-20)33(23)29(35)25(41-3)26(42-4)30(33)36/h7-18,21-22H,1-6H3/b23-17+,24-18+/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASRMBZSJNAYKB-PEFZSZSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(C2(C(=CC(C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C/1=C/[C@@H](C2(C(=O)C(=C(C2=O)OC)OC)/C(=C\[C@@H](C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)/OC)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linderaspirone A | |
Q & A
Q1: What are the potential therapeutic benefits of Linderaspirone A based on the current research?
A1: Linderaspirone A has shown promising anti-inflammatory and anti-neuroinflammatory effects in laboratory settings. [, ] Specifically, it has demonstrated significant inhibitory effects on the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α, and interleukin-6. [] Further research is needed to confirm these effects in humans and explore potential therapeutic applications.
Q2: How is Linderaspirone A synthesized in the laboratory?
A2: Efficient total synthesis of Linderaspirone A can be achieved through a biomimetic approach. [] This involves a three-step process starting with a Darzens cyclopentenedione synthesis, followed by dioxygen-assisted photochemical dimerization. [] Interestingly, this dimerization process can be triggered by simple exposure to sunlight. []
Q3: What is the relationship between Linderaspirone A and Bi-linderone?
A3: Linderaspirone A can undergo thermal isomerization to produce Bi-linderone. [] This discovery provides valuable insights into the potential biosynthetic pathway of Bi-linderone in nature. [] Notably, both compounds exhibit potent biological activities. []
Q4: What is unique about the structure of Linderaspirone A?
A4: (+)-Linderaspirone A and (-)-linderaspirone A exist as a pair of enantiomers with a distinctive "windmill-shaped" structure. [] Their absolute configurations have been determined through extensive NMR analysis, crystal X-ray diffraction, and optical rotation calculations. [] This unique carbon skeleton is unprecedented in nature. []
Q5: Are there any known structure-activity relationship (SAR) studies for Linderaspirone A?
A5: While specific SAR studies for Linderaspirone A are not extensively detailed in the provided research, modifications to the basic structure could provide valuable information about the pharmacophore and potentially lead to derivatives with improved potency or selectivity. Further research focusing on the SAR of Linderaspirone A and its analogs is crucial for optimizing its therapeutic potential.
Q6: How does Linderaspirone A exert its anti-inflammatory effects?
A6: Research suggests that Linderaspirone A, along with Bi-linderone and demethoxy-bi-linderone, can inhibit the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [] Additionally, these compounds can suppress the activation of nuclear factor κB (NF-κB), a key regulator of inflammation. [] Further investigation is needed to fully elucidate the molecular mechanisms underlying these effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-phenoxyethyl)-3-phenyl-[1]benzofuro[3,2-c]pyrazole](/img/no-structure.png)
